molecular formula C13H16FNO2 B7487703 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one

2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B7487703
M. Wt: 237.27 g/mol
InChI Key: HLIIDRJZVLTBFW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound It is characterized by the presence of a fluorophenoxy group and a pyrrolidinyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: This can be achieved by reacting 2-fluorophenol with an appropriate halogenated reagent under basic conditions.

    Attachment of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst.

    Formation of the Propanone Backbone:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for treating various conditions.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of fluorine.

    2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure with a bromine atom instead of fluorine.

    2-(2-Methylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one may impart unique properties, such as increased lipophilicity or altered metabolic stability, compared to its analogs with different substituents.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-10(13(16)15-8-4-5-9-15)17-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIIDRJZVLTBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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